2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid
Description
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-4-5-11(15)6-10(9)7-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
LCRBTSRHZLQODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.2]octane core.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Compound A : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
Compound B : 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic Acid
- CAS: Not specified
- Molecular Formula: C₁₃H₂₁NO₄ (same as target)
- Key Differences: Substituent Position: Carboxylic acid at position 4 (vs.
Comparative Analysis
Structural and Physicochemical Properties
Functional Implications
Bicyclo[2.2.2]octane Systems :
Bicyclo[2.2.1]heptane Systems :
Research Findings and Gaps
- Hazard Data : The target compound lacks detailed hazard information, unlike Compound A, which has well-documented risks . This may reflect insufficient testing rather than inherent safety.
- Synthetic Utility: Bicyclo[2.2.2]octane derivatives are preferred in peptide mimetics due to their structural mimicry of natural amino acids, while bicyclo[2.2.1]heptane systems are explored for kinase inhibitors .
- Data Limitations : Ecological and toxicological data are sparse for most compounds, highlighting a need for further studies .
Q & A
Q. What are the common synthetic routes for preparing 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid?
The synthesis typically involves bicyclic scaffold formation followed by functionalization. Key steps include:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
- Ring closure : Utilizing Diels-Alder or cycloaddition reactions to construct the bicyclo[2.2.2]octane framework.
- Carboxylic acid introduction : Post-functionalization via alkylation or carboxylation at the 5-position. Methodological gaps (e.g., solvent choices, catalysts) require referencing analogous bicyclic systems due to limited explicit data for this compound .
Q. What safety precautions are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for dust control .
- Storage : Maintain at 2–8°C in airtight containers to prevent degradation or moisture absorption .
- Spill management : Avoid aqueous runoff; collect solids with inert absorbents and dispose via hazardous waste protocols .
Q. How can spectroscopic methods be used to characterize its structure?
- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for bicyclic protons) and Boc group integrity .
- IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
- Mass spectrometry : Exact mass (MW: 267.32 g/mol) validates molecular composition .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this bicyclic compound be analyzed?
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:IPA gradients .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis, critical for verifying the (1S,4R) stereodescriptor .
- NOE experiments : Spatial proximity of bicyclic protons confirms ring geometry .
Q. How might discrepancies in reported physical properties (e.g., melting points) be resolved?
- Purity assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities affecting melting behavior .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions to distinguish polymorphic forms .
- Cross-validate : Compare data with structurally similar bicyclo[2.2.2]octane derivatives .
Q. What strategies optimize the compound’s stability in solution during bioactivity assays?
- pH control : Maintain solutions at pH 4–6 to prevent Boc group hydrolysis .
- Aprotic solvents : Use DMSO or DMF for stock solutions to minimize nucleophilic attack on the ester .
- Temperature : Store working solutions at –20°C for <72 hours to avoid decomposition .
Q. How can researchers design assays to study its interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (KD, kon/koff) .
- Fluorescence polarization : Track competitive displacement of fluorescent ligands in real time .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by bicyclic rigidity and carboxylate orientation .
Q. How should conflicting data on reaction mechanisms (e.g., cyclization pathways) be addressed?
- Isotopic labeling : Use ¹³C-labeled precursors to trace bond formation via NMR .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .
- Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
